molecular formula C13H14N4O3 B13761545 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide CAS No. 61317-83-7

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

Cat. No.: B13761545
CAS No.: 61317-83-7
M. Wt: 274.28 g/mol
InChI Key: LLDWCJKPNGDCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methyl, dioxo, and phenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction of terephthalaldehyde with amines and N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide in refluxing toluene can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups under mild conditions.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

61317-83-7

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-16-10(14)9(12(19)17(2)13(16)20)11(18)15-8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,18)

InChI Key

LLDWCJKPNGDCTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.